molecular formula C27H42O4 B1253130 Pennogenin CAS No. 507-89-1

Pennogenin

Cat. No. B1253130
CAS RN: 507-89-1
M. Wt: 430.6 g/mol
InChI Key: SYYHBUHOUUETMI-WJOMMTHPSA-N
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Description

Synthesis Analysis

The synthesis of pennogenin has been improved by employing a ring-switching process from diosgenin, enabling the introduction of a C17α-OH group without using OsO4. This method represents a significant advancement in the efficient synthesis of similar steroids (R. Gao et al., 2019). Another notable synthesis approach utilizes the intact skeleton of diosgenin, highlighting the full and rational use of starting material for converting diosgenin to pennogenin (W. Tian et al., 2004).

Molecular Structure Analysis

The molecular structure of pennogenin has been elucidated through various methods, including 1D and 2D NMR spectroscopy. These techniques have been instrumental in determining the structural details of semi-synthetic pennogenin compounds, providing insight into their chemical behavior and interaction potentials (Tang Ninghua, 2010).

Chemical Reactions and Properties

Pennogenin undergoes specific chemical reactions, such as the reaction with BF3·Et2O, which does not lead to the splitting out of the C17-α(OH) group. This reaction has been a focus of study to understand the compound's stability and reactivity under various conditions (L. I. Strigina et al., 1987).

Physical Properties Analysis

The crystal and molecular structure of pennogenin diacetate has been investigated using x-ray structural analysis, providing valuable information on the spatial arrangement of atoms within the molecule and the impact of acetylation on its physical properties (S. G. Il'in et al., 1991).

Chemical Properties Analysis

The chemical properties of pennogenin, particularly its interactions and reactions, are essential for understanding its potential applications. For instance, pennogenin glycosides' structure-activity relationship reveals the importance of the aglycone and sugar moieties for their biological activity (Y. Fu et al., 2008). Furthermore, the isolation and identification of pennogenin tetraglycoside from "Cestrum nocturnum" and its antifungal activity against Fusarium kuroshium highlight its chemical properties and potential for agricultural applications (Erika Valencia-Mejía et al., 2022).

Scientific Research Applications

Synthesis and Structural Analysis

  • Improved Synthesis Techniques : Research has shown advancements in synthesizing pennogenin, emphasizing the elimination of hazardous chemicals like OsO4 and exploring more efficient processes. This progress facilitates the use of pennogenin in various applications (Gao, Shi, & Tian, 2019).

  • Utilization of Diosgenin : Studies have reported the synthesis of pennogenin starting from diosgenin, a compound found in certain plants. This approach highlights the potential for using plant-derived resources in the synthesis of bioactive steroids like pennogenin (Weisheng, Xu, Ling, & Zhao, 2004).

  • NMR Studies : Nuclear Magnetic Resonance (NMR) studies have been conducted to understand the structure of semi-synthetic pennogenin compounds. These studies are crucial for identifying and confirming the chemical structure of pennogenin derivatives (Ninghua, 2010).

Biological and Pharmacological Activities

  • Antitumor and Antifungal Activities : Pennogenin steroidal saponins extracted from various plant species have shown significant antitumor and antifungal properties. These findings suggest the potential of pennogenin in developing anticancer medications (Zhu et al., 2011).

  • Cytotoxic Properties : Isolated pennogenin glycosides have displayed potent cytotoxic activity against human cancer cell lines, indicating their potential use in cancer therapy (Woo et al., 1998).

  • Anti-Inflammatory Effects : Pennogenin derivatives have been shown to exhibit anti-inflammatory effects, which can be beneficial in treating various inflammatory disorders (Tapondjou et al., 2008).

  • Hemostatic and Platelet Agonist Properties : Certain pennogenin glycosides with a spirostanol structure have been identified to promote hemostasis and induce platelet aggregation, presenting a new avenue for developing treatments for bleeding disorders (Fu et al., 2008).

  • Lung Cancer Treatment Potential : Research on pennogenin 3-O-β-chacotrioside has shown its effectiveness in reducing cell viability in non-small cell lung cancer, indicating its potential as a novel therapeutic agent (Wu et al., 2022).

Safety And Hazards

Pennogenin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Pennogenin-3-O-α-L-Rhamnopyranosyl-(1→2)-[α-L-Rhamnopyranosyl-(1→3)]-β-D-Glucopyranoside (Spiroconazol A) isolated from Dioscorea bulbifera L. var. sativa induces autophagic cell death by p38 MAPK activation in NSCLC cells . This suggests potential therapeutic applications in the treatment of NSCLC .

properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-8,16-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYHBUHOUUETMI-WJOMMTHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80903924
Record name Pennogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pennogenin

CAS RN

507-89-1
Record name Pennogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
863
Citations
T NOHARA, K MIYAHARA… - Chemical and …, 1975 - jstage.jst.go.jp
… the first pennogenin glycosides … pennogenin (I), kryptogenin (II), 26—chloro—26—deoxykryptogenin, and bethogenin (III) along with diosgenin (IV), and that the structure of pennogenin …
Number of citations: 143 www.jstage.jst.go.jp
YL Fu, ZY Yu, XM Tang, Y Zhao, XL Yuan… - Journal of Thrombosis …, 2008 - Elsevier
… with pennogenin glycosides and with other known platelet agonists, suggesting that these glycosides are platelet agonists. Aggregation in response to the pennogenin … pennogenin …
Number of citations: 77 www.sciencedirect.com
W Tian, Q Xu, L Chen, C Zhao - Science in China Series B: Chemistry, 2004 - Springer
… The first synthesis of pennogenin, an aglycone of bioactive components of Chinese … of diosgenin to pennogenin. The key step for synthesis of pennogenin is the regioselective …
Number of citations: 22 link.springer.com
L Zhu, J Tan, B Wang, L Guan, Y Liu… - Iranian Journal of …, 2011 - ncbi.nlm.nih.gov
… In this current study, β-ecdysterone (1) and three pennogenin … Furthermore, we found these pennogenin steroidal saponins … Our results suggest that these three pennogenin steroidal …
Number of citations: 41 www.ncbi.nlm.nih.gov
E Valencia-Mejía, YY León-Wilchez… - Molecules, 2022 - mdpi.com
… pennogenin tetraglycoside, which was identified for the first time in this plant species by spectroscopic means. The crude extract, fractions and pennogenin … displayed by pennogenin …
Number of citations: 6 www.mdpi.com
T NOHARA, K MIYAHARA… - Chemical and …, 1974 - jstage.jst.go.jp
… pennogenin has ever been reported. The chemical confirmation of the structures of nologenin and pennogenin … a chemical proof for the structures of pennogenin and nologenin, a study …
Number of citations: 29 www.jstage.jst.go.jp
RB Teponno, AL Tapondjou, JD Djoukeng… - Natural Product …, 2006 - koreascience.kr
… Our NMR data of the aglycone moiety of compound 1 agreed pennogenin. The proton coupling constant between H-25 and H-26, (J=10.6 Hz), and the "C-NMR shifts of the F-ring part …
Number of citations: 32 koreascience.kr
L Wang, C Jia, Z Yu, X Liu, L Kang, Y Cong, Y Shan… - PLoS …, 2012 - journals.plos.org
… Here, we report that Tg, a spirostanol-type pennogenin glycoside and one of the active … /or promote hemostasis in vivo, and pennogenin glycosides with a spirostanol structure may be …
Number of citations: 11 journals.plos.org
HR Schulten, T Komori, T Nohara, R Higuchi… - Tetrahedron, 1978 - Elsevier
Field desorption mass spectra of underivatized saponios, naturel oligoglycosides of physiological activity, showed intense ions formed by attachment of alkali cations to the neutral …
Number of citations: 50 www.sciencedirect.com
Y Cong, X Liu, L Kang, Z Yu, Z Zhao, J Li, B Ma… - Thrombosis …, 2012 - Elsevier
… that pennogenin glycosides with a spirostanol structure are the active ingredients of TSSPs in promoting hemostasis in vivo [24]. Here, we report that Tg, a spirostanol-type pennogenin …
Number of citations: 17 www.sciencedirect.com

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